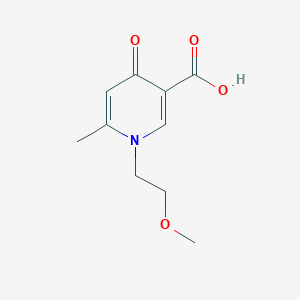

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Chemical Identity and Nomenclature

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid represents a specific structural variant within the dihydropyridine chemical class, characterized by its unique substitution pattern and functional group arrangement. The compound's systematic nomenclature reflects its complex molecular architecture, incorporating multiple functional groups that contribute to its distinct chemical properties. According to PubChem database records, this compound is officially designated with the Chemical Abstracts Service registry number 1569650-86-7, providing a unique identifier for scientific and commercial applications.

The molecular formula of this compound is C₁₀H₁₃NO₄, with a calculated molecular weight of 211.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid, which accurately describes the specific positioning of each functional group within the heterocyclic framework. The compound's structure incorporates a central pyridine ring system with reduced double bond character at the 1,4-positions, creating the characteristic dihydropyridine scaffold that serves as the foundation for numerous pharmacologically active molecules.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C10H13NO4/c1-7-5-9(12)8(10(13)14)6-11(7)3-4-15-2/h5-6H,3-4H2,1-2H3,(H,13,14), providing a standardized representation of its molecular connectivity. This identifier facilitates precise chemical database searches and ensures accurate compound identification across different research platforms and commercial suppliers. The simplified molecular-input line-entry system representation is CC1=CC(=O)C(=CN1CCOC)C(=O)O, offering an alternative notation system for computational chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Chemical Abstracts Service Number | 1569650-86-7 |

| InChI Key | VJJNKAGJSPUHAM-UHFFFAOYSA-N |

| Physical Form | Powder |

| Purity | 95% |

The compound's nomenclature also includes several synonyms that reflect different naming conventions and chemical database entries. Alternative designations include 1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid and the simplified form 1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid. These variations in nomenclature arise from different conventions regarding the explicit mention of hydrogen atoms and the oxidation state of the nitrogen-containing ring system.

Historical Context in Dihydropyridine Chemistry

The development of dihydropyridine chemistry traces its origins to the fundamental work of Arthur Rudolf Hantzsch, who first reported the synthesis of dihydropyridine compounds in 1881. The Hantzsch pyridine synthesis established the foundational methodology for constructing dihydropyridine scaffolds through multi-component reactions involving aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate or ammonia. This pioneering synthetic approach created the chemical framework that would eventually lead to the development of numerous therapeutically important compounds, including the specific derivative 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid.

The evolution of dihydropyridine chemistry accelerated significantly during the mid-20th century with the introduction of the first generation of dihydropyridine-based calcium channel blockers in the 1960s. These early compounds, including nicardipine, demonstrated the therapeutic potential of the dihydropyridine scaffold for treating cardiovascular diseases, particularly hypertension. However, the short duration of action and rapid onset of vasodilator effects associated with first-generation compounds led to the development of improved formulations and structurally modified derivatives.

The pharmaceutical industry responded to the limitations of early dihydropyridine compounds by developing second-generation preparations that utilized slow-release formulations of existing short-acting drugs. These technological improvements allowed for better therapeutic control and reduced adverse effects, establishing dihydropyridines as a cornerstone of cardiovascular pharmacotherapy. The success of these modified formulations demonstrated the importance of pharmaceutical innovation in optimizing the clinical utility of established chemical scaffolds.

Third-generation dihydropyridine development focused on pharmacodynamic innovations that produced compounds with more stable pharmacokinetic profiles and reduced cardioselectivity. Representative compounds from this generation, including amlodipine and nitrendipine, exhibited improved tolerability in patients with heart failure while maintaining effective antihypertensive properties. These advances highlighted the potential for structural modifications to the dihydropyridine core to enhance therapeutic profiles while preserving essential pharmacological activities.

| Generation | Representative Compounds | Key Characteristics | Duration of Action |

|---|---|---|---|

| First | Nicardipine | Proven efficacy, rapid onset | Short |

| Second | Felodipine, Nisoldipine | Controlled release formulations | Long |

| Third | Amlodipine, Nitrendipine | Stable pharmacokinetics, reduced cardioselectivity | Long |

| Fourth | Lercanidipine, Lacidipine | High lipophilicity, broad therapeutic spectrum | Variable |

The emergence of fourth-generation dihydropyridines introduced highly lipophilic compounds such as lercanidipine and lacidipine, which provided enhanced therapeutic comfort through stable activity profiles and reduced adverse effects. These compounds demonstrated the continuing evolution of dihydropyridine chemistry toward more specialized applications, including potential uses in myocardial ischemia and congestive heart failure. The development trajectory of dihydropyridine compounds illustrates the ongoing refinement of this chemical class through systematic structural modifications and formulation improvements.

Contemporary research in dihydropyridine chemistry has expanded beyond traditional calcium channel blocking applications to explore diverse biological activities and synthetic methodologies. Modern synthetic approaches emphasize multi-component one-pot reactions and environmentally sustainable green chemistry techniques for constructing dihydropyridine scaffolds with varied substitution patterns. These advances have facilitated the preparation of specialized derivatives like 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, which may serve as important intermediates for developing novel therapeutic agents or chemical probes.

Position Within Heterocyclic Compound Classifications

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid occupies a specific position within the broader classification of nitrogen-containing heterocyclic compounds, representing a specialized variant of the dihydropyridine structural class. The compound belongs to the family of six-membered nitrogen heterocycles that have undergone partial reduction, specifically at the 1,4-positions of the pyridine ring system. This classification distinguishes it from fully aromatic pyridine derivatives and other reduced forms such as tetrahydropyridines and piperidines, which involve different degrees of saturation.

The dihydropyridine classification encompasses compounds that contain an N-heterocyclic pyridine ring with one reduced double bond, creating a characteristic structural motif that exhibits unique chemical and biological properties. Within this classification, 1,4-dihydropyridines represent the most prevalent and pharmacologically significant subclass, distinguished from the less common 1,2-dihydropyridine isomers. The specific compound under analysis belongs to the 1,4-dihydropyridine subclass, as evidenced by its systematic nomenclature and structural characteristics.

The heterocyclic nature of dihydropyridines classifies them as enamines, which are chemical compounds characterized by the presence of amino groups adjacent to carbon-carbon double bonds. This classification explains many of the chemical properties exhibited by dihydropyridine compounds, including their tendency toward tautomerization and their susceptibility to hydrolysis under certain conditions. The enamine character of dihydropyridines also contributes to their ease of oxidation, which represents one of their dominant chemical reactions.

| Classification Level | Category | Characteristics |

|---|---|---|

| General Class | Nitrogen Heterocycles | Six-membered rings containing nitrogen |

| Subclass | Dihydropyridines | Partially reduced pyridine derivatives |

| Specific Type | 1,4-Dihydropyridines | Reduction at 1,4-positions |

| Chemical Nature | Enamines | Amino groups adjacent to double bonds |

| Functional Groups | Carboxylic Acid, Ether, Ketone | Multiple reactive sites |

The presence of multiple functional groups in 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid further refines its classification within heterocyclic chemistry. The carboxylic acid functionality at the 3-position introduces additional chemical reactivity and potential for forming salts, esters, and amide derivatives. The methoxyethyl substituent at the nitrogen position provides ether functionality that may influence the compound's lipophilicity and membrane permeability characteristics. The ketone group at the 4-position contributes to the electron-withdrawing effects that stabilize the dihydropyridine ring system.

The structural complexity of this compound places it within the category of polyfunctional heterocycles, which are characterized by the presence of multiple reactive functional groups within a single molecular framework. This classification is particularly relevant for synthetic chemistry applications, as polyfunctional heterocycles often serve as versatile intermediates for constructing more complex molecular architectures. The combination of the dihydropyridine core with diverse functional groups creates opportunities for selective chemical transformations and derivatization reactions.

From a medicinal chemistry perspective, 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid belongs to the broader category of bioactive heterocycles, which encompasses compounds that exhibit biological activity or serve as precursors to biologically active molecules. The dihydropyridine scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with documented activities ranging from calcium channel blockade to antimicrobial, anti-inflammatory, and anticancer effects. This broad spectrum of biological activities reflects the fundamental importance of the dihydropyridine classification within pharmaceutical research and development.

Properties

IUPAC Name |

1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7-5-9(12)8(10(13)14)6-11(7)3-4-15-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJNKAGJSPUHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS Number: 1569650-86-7) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13NO4

- Molecular Weight : 211.21 g/mol

- IUPAC Name : 1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid

Biological Activities

The compound exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

In vitro studies demonstrated that certain derivatives had lower IC50 values compared to established chemotherapeutics like doxorubicin, indicating higher potency against cancer cells. For example, one study reported IC50 values of 0.48 μM for MCF-7 cells, showcasing the compound's potential as a therapeutic agent in cancer treatment .

The mechanism by which 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid exerts its biological effects may involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound triggers apoptosis through caspase activation.

- Cell Cycle Arrest : Compounds similar to this structure have been shown to arrest the cell cycle at the G1 phase in cancer cells, leading to inhibited proliferation .

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Reference 1 | MCF-7 | 0.48 | Apoptosis induction |

| Reference 2 | HCT-116 | 0.78 | Cell cycle arrest |

| Reference 3 | A549 | 1.93 | Apoptosis induction |

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

- Case Study A : A study involving a derivative with structural similarities demonstrated significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values lower than those of traditional chemotherapeutics.

- Case Study B : In vivo studies indicated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies suggest that similar compounds in the dihydropyridine class can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values lower than those of conventional chemotherapeutics.

- Mechanisms of Action : The mechanisms by which this compound exerts its effects may involve apoptosis induction and inhibition of specific signaling pathways associated with cancer proliferation. Research indicates that dihydropyridines can interact with cellular receptors and enzymes, leading to altered cellular responses .

Case Study A: Cytotoxicity Against Cancer Cell Lines

A study examined the effects of a structurally similar dihydropyridine on MCF-7 and A549 cell lines. The results indicated that the compound induced significant apoptosis, with IC50 values demonstrating enhanced potency compared to traditional chemotherapeutics.

Case Study B: In Vivo Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates. This supports its potential as an anticancer agent, warranting further investigation into its therapeutic efficacy and safety profiles .

Applications in Medicinal Chemistry

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has potential applications in:

- Drug Development : As a lead compound for developing new anticancer agents.

- Pharmaceutical Formulations : Its unique structure may allow for modifications to enhance bioavailability and target specificity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Dolutegravir Intermediate (1335210-23-5) : The 2,2-dimethoxyethyl group at position 1, combined with 5-methoxy and 6-methoxycarbonyl groups, enhances lipophilicity and target binding (e.g., integrase inhibition in HIV therapy and anti-cancer activity). Its IC₅₀ values of 2.5–5.0 μM in hepatoma cells suggest potent cytotoxicity .

- Halogenated Derivatives (sc-332236, 68254-10-4) : Fluorine and chlorine atoms introduce electron-withdrawing effects, which can stabilize the molecule and enhance binding to hydrophobic pockets in biological targets .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of substituted 1,4-dihydropyridine ring systems via condensation reactions.

- Introduction of the 2-methoxyethyl substituent at the nitrogen atom.

- Installation of carboxylic acid and keto functionalities at specific ring positions.

- Use of protective groups and controlled reaction conditions to ensure selectivity and yield.

Detailed Multi-Step Synthesis Procedure

A representative synthesis protocol is described below, based on a combination of chemical literature and patent disclosures:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Methyl 4-methoxyacetoacetate + N,N-Dimethylformamide dimethyl acetal (DMFDMA) at 25-30°C for 1.5-2 h | Formation of methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate intermediate | Intermediate with activated methylene for further reaction |

| 2 | Addition of aminoacetaldehyde dimethyl acetal in methanol, stirring at 20-30°C for 1-2 h | Condensation to form an imine intermediate with protected aldehyde functionality | Intermediate suitable for cyclization |

| 3 | Removal of solvent under reduced pressure; dilution with methanol; addition of dimethyl oxalate at 25-30°C | Cyclization and ring formation initiated by nucleophilic attack on dimethyl oxalate | Formation of dihydropyridine ring precursor |

| 4 | Slow addition of 30 wt% sodium methoxide in methanol at 0-5°C; heating to 40°C; stirring for 14 h | Base-catalyzed cyclization and esterification | Formation of methyl esters of the dihydropyridine carboxylic acid derivatives |

| 5 | Cooling to -5 to 5°C; addition of lithium hydroxide monohydrate; stirring at 0-5°C for 1-3 h | Hydrolysis of esters to carboxylic acids | Conversion to free acid form |

| 6 | Quenching with 2 N aqueous hydrochloric acid at 0-5°C; extraction with ethyl acetate or dichloromethane; drying and concentration | Isolation and purification of the target compound | Solid 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid |

This synthetic route yields the target compound as a solid, typically purified by filtration and drying under vacuum at ~50°C.

Alternative Preparation via Ester Exchange Reaction

A patent (US4280998A) describes a related approach for preparing 1,4-dihydropyridine derivatives with 2-methoxyethyl substituents:

- Heating the corresponding diethyl ester of the 1,4-dihydropyridine-3,5-dicarboxylic acid with methoxyethanol at reflux (~100°C) for 12 hours.

- A catalytic amount of p-toluenesulphonic acid is added to facilitate ester exchange.

- This method results in selective substitution of the ethyl ester with the 2-methoxyethyl ester group.

While this method is applied to dihydropyridazine derivatives, it is adaptable for synthesizing 1-(2-Methoxyethyl) substituted dihydropyridines by ester interchange.

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature (cyclization) | 0-40°C | Controlled to avoid side reactions |

| Reaction Time (cyclization) | 14 hours | Ensures complete ring closure |

| Base Used | Sodium methoxide (30 wt% in MeOH) | Promotes ester formation and cyclization |

| Hydrolysis Agent | Lithium hydroxide monohydrate | Mild base for ester hydrolysis |

| Hydrolysis Temperature | 0-5°C | Low temperature to control reaction rate |

| Quenching Acid | 2 N HCl aqueous | Neutralizes base and precipitates product |

| Purification | Filtration and vacuum drying at 50°C | Removes solvents and impurities |

Research Findings and Observations

- The use of aminoacetaldehyde dimethyl acetal allows for the introduction of the 2-methoxyethyl group after deprotection, providing a stable intermediate for further reactions.

- The stepwise addition of sodium methoxide at low temperature followed by heating is critical for high yield and purity.

- Hydrolysis under cold conditions with lithium hydroxide prevents degradation of sensitive functional groups.

- The ester interchange method offers a mild alternative for modifying ester substituents post-ring formation, useful in structural analog synthesis.

- Purification via aqueous extraction and vacuum drying ensures removal of inorganic salts and residual solvents, yielding a crystalline solid suitable for pharmaceutical applications.

Q & A

Basic: What synthetic methodologies are reported for 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and what are the typical purity and yield ranges?

Answer:

A Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been proposed for synthesizing structurally similar 4-oxo-1,4-dihydropyridine-3-carboxylates (Scheme 1 in ). For the target compound, a yield of 80% with HPLC purity of 99% was reported using optimized reaction conditions, including controlled temperature and solvent selection (e.g., dichloromethane or ethanol) . Purity validation via HPLC is critical due to potential byproducts from the methoxyethyl substituent’s reactivity.

Advanced: How can researchers resolve discrepancies in synthetic yields when scaling reactions from milligram to gram-scale synthesis?

Answer:

Yield inconsistencies often arise from inhomogeneous mixing or exothermic reactions at larger scales. For this compound, maintaining strict temperature control (±2°C) during the addition of the methoxyethyl group precursor is essential. highlights the importance of incremental reagent addition and real-time HPLC monitoring to detect intermediates or degradation products . Kinetic studies under varying scales (e.g., using microreactors) may further optimize mass transfer limitations.

Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Answer:

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation, particularly to verify the methoxyethyl group’s position and the dihydropyridine ring’s tautomeric state. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, as demonstrated by a reported 99% purity level . X-ray crystallography may resolve ambiguities in solid-state conformation but requires high-quality crystals .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Answer:

Decomposition is likely mediated by hydrolysis of the ester groups or oxidation of the dihydropyridine ring. recommends storage under inert gas (argon) at −20°C in amber vials to limit photodegradation . Lyophilization after synthesis may enhance stability, as moisture accelerates degradation. Periodic HPLC reanalysis (every 3–6 months) is advised to monitor purity shifts .

Basic: What are the key reactivity patterns of the methoxyethyl and methyl substituents in this compound?

Answer:

The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) but may undergo ether cleavage under strong acidic conditions. The methyl group at position 6 sterically hinders electrophilic substitution at adjacent positions. Computational modeling (DFT) could predict sites prone to oxidation or nucleophilic attack, guiding functionalization strategies .

Advanced: How can researchers reconcile conflicting spectroscopic data for this compound across different studies?

Answer:

Contradictions in NMR shifts may arise from solvent polarity effects or tautomerism in the dihydropyridine ring. For example, the enol-keto equilibrium can alter proton environments. Standardizing solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and temperature during analysis reduces variability. Cross-referencing with IR data (e.g., carbonyl stretches at ~1700 cm⁻¹) and HRMS fragmentation patterns improves confidence .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

mandates using nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal irritation . In case of skin contact, immediate washing with soap and water is required, followed by medical consultation. Fire hazards involve toxic fumes (e.g., NOₓ, CO) during combustion; alcohol-resistant foam is recommended for extinguishing .

Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties or binding affinity?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with biological targets like bacterial enoyl-ACP reductases, leveraging the compound’s structural similarity to quinolone antibiotics . ADMET predictors (e.g., SwissADME) assess logP (~1.5) and solubility, though experimental validation via shake-flask assays is critical due to the methoxyethyl group’s amphiphilic nature .

Basic: How does the substitution pattern of this compound compare to related dihydropyridine derivatives in terms of biological activity?

Answer:

The 2-methoxyethyl group distinguishes this compound from classic 1,4-dihydropyridines (e.g., nifedipine), potentially reducing calcium channel binding but enhancing antimicrobial activity. notes that fluoro and piperidinyl substitutions in analogous quinolones improve Gram-negative bacterial inhibition, suggesting similar structure-activity trends here .

Advanced: What experimental approaches validate the compound’s stability under physiological conditions for in vitro studies?

Answer:

Simulated gastric fluid (pH 2.0) and phosphate-buffered saline (pH 7.4) stability assays over 24 hours, analyzed via LC-MS, identify degradation products. ’s HPLC method can be adapted with a C18 column (5 µm, 250 mm) and gradient elution (acetonitrile/water + 0.1% formic acid) to track hydrolytic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.